molecular formula C17H18BrFN2 B5245430 1-[(2-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(2-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5245430
M. Wt: 349.2 g/mol
InChI Key: XTFFKQIKCKVFGY-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine is a compound that belongs to the piperazine family, which is known for its diverse applications in pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 1-(2-bromophenyl)methanamine with 1-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)piperazine
  • 1-(3-Chloro-4-fluorophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Uniqueness

1-[(2-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the piperazine structure can lead to distinct properties compared to other similar compounds .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFFKQIKCKVFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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